molecular formula C19H20N2O2S B14813285 N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-(4-ethylphenoxy)acetamide

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B14813285
M. Wt: 340.4 g/mol
InChI Key: OECADWTXWIKSLQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 2,3-dihydro-1H-indole with carbonothioyl chloride to form the intermediate N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl) chloride. This intermediate is then reacted with 2-(4-ethylphenoxy)acetic acid under appropriate conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be necessary to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents, alkylating agents, and acids or bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-(4-ethylphenoxy)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-(4-methylphenoxy)acetamide
  • N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-(4-chlorophenoxy)acetamide
  • N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-(4-fluorophenoxy)acetamide

Uniqueness

N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of the 4-ethylphenoxy group, which may impart distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2,3-dihydroindole-1-carbothioyl)-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C19H20N2O2S/c1-2-14-7-9-16(10-8-14)23-13-18(22)20-19(24)21-12-11-15-5-3-4-6-17(15)21/h3-10H,2,11-13H2,1H3,(H,20,22,24)

InChI Key

OECADWTXWIKSLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(=S)N2CCC3=CC=CC=C32

Origin of Product

United States

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